molecular formula C11H10F3N3 B8475338 3-(3-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline

3-(3-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline

Cat. No.: B8475338
M. Wt: 241.21 g/mol
InChI Key: CQCXXBSMLPMFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C11H10F3N3 and its molecular weight is 241.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

IUPAC Name

3-(3-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C11H10F3N3/c1-7-2-3-17(16-7)10-5-8(11(12,13)14)4-9(15)6-10/h2-6H,15H2,1H3

InChI Key

CQCXXBSMLPMFOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-pyrazole (300 mg, 1.106 mmol) in MeOH (10 mL) was added Pd/C (11.77 mg, 0.111 mmol) in one portion. Then the mixture was stirred under H2 for 12 h. LCMS analysis showed the starting material disappeared. The suspension was filtered through a pad of Celite® and the filter cake was washed with MeOH (2 mL). The combined filtrates were concentrated to dryness to give crude product which was purified by preparative TLC (PE/EA=5/1, Rf=0.35) to afford pure product 3-(3-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline (300 mg, 1.045 mmol, 94% yield). 1H NMR (400 MHz, CD3OD): δ 8.05 (d, J=2.4 Hz, 1H), 7.18-7.12 (m, 2H), 6.82 (s, 1H), 6.30 (d, J=2.2 Hz, 1H), 2.32 (s, 3H). ES-LCMS: m/z 242.1 (M+H).
Name
3-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-pyrazole
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
11.77 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.